

# **Application Notes and Protocols: SRC-1 Recruitment Assay Featuring BMS-986318**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986318 |           |
| Cat. No.:            | B15144742  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its activation by agonists has emerged as a promising therapeutic strategy for metabolic diseases such as nonalcoholic steatohepatitis (NASH). **BMS-986318** is a potent, non-bile acid FXR agonist that has demonstrated robust in vitro and in vivo activation of FXR.[1][2] A key mechanism of FXR activation involves the recruitment of coactivator proteins, such as the Steroid Receptor Coactivator-1 (SRC-1), to the ligand-bound receptor, which then modulates the transcription of target genes.[1]

This document provides detailed application notes and protocols for performing an SRC-1 recruitment assay to evaluate the activity of compounds like **BMS-986318**. The featured assay is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based method, a robust and sensitive high-throughput screening platform.

## Signaling Pathway of FXR Activation and SRC-1 Recruitment

Upon binding of an agonist, such as **BMS-986318**, the FXR ligand-binding domain (LBD) undergoes a conformational change. This altered conformation creates a binding surface for



the LXXLL motifs of coactivator proteins, including SRC-1. The recruitment of SRC-1 is a crucial step in the transcriptional activation of FXR target genes. This signaling cascade ultimately leads to the regulation of genes involved in bile acid synthesis and transport, lipid metabolism, and inflammation.

Caption: FXR Signaling Pathway upon Agonist Binding and SRC-1 Recruitment.

## **Quantitative Data Presentation**

The following table summarizes the in vitro potency of **BMS-986318** in a human FXR SRC-1 recruitment assay, alongside other known FXR agonists for comparison.

| Compound                     | Assay Type                                   | EC50 (nM)   | Reference |
|------------------------------|----------------------------------------------|-------------|-----------|
| BMS-986318                   | Human FXR SRC-1<br>Recruitment (TR-<br>FRET) | 53.1 ± 26.3 | [1]       |
| GW4064                       | FXR Coactivator<br>Recruitment               | ~63.2       | [3]       |
| Fexaramine                   | SRC-1 Coactivator<br>Recruitment (FRET)      | 255         | [4]       |
| MFA-1                        | SRC-1 Coactivator<br>Recruitment (HTRF)      | 16.9        | [4][5]    |
| Chenodeoxycholic acid (CDCA) | SRC-1 Coactivator<br>Recruitment             | ~8,300      | [5]       |

# Experimental Protocols Principle of the TR-FRET SRC-1 Recruitment Assay

This assay quantifies the interaction between the FXR Ligand Binding Domain (LBD) and the SRC-1 coactivator peptide upon agonist binding. The assay utilizes a terbium (Tb)-labeled anti-GST antibody as the donor fluorophore, which binds to a GST-tagged FXR-LBD. A fluorescein-labeled SRC-1 peptide serves as the acceptor fluorophore. When the agonist (e.g., **BMS-**



**986318**) promotes the interaction between FXR-LBD and the SRC-1 peptide, the donor and acceptor fluorophores are brought into close proximity, resulting in a high FRET signal.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: General workflow for the TR-FRET based SRC-1 recruitment assay.



## Detailed Protocol: LanthaScreen™ TR-FRET FXR Coactivator Assay (Adapted for BMS-986318)

This protocol is adapted from generic LanthaScreen<sup>™</sup> coactivator assay protocols and specific details mentioned for the **BMS-986318** study.[1] For precise concentrations of proprietary reagents, refer to the manufacturer's certificate of analysis.

#### Materials:

- Test Compound: BMS-986318
- FXR Ligand Binding Domain: GST-tagged human FXR-LBD
- Coactivator Peptide: Fluorescein-labeled SRC-1 peptide
- Antibody: Terbium-labeled anti-GST antibody
- Assay Buffer: TR-FRET Coregulator Buffer (e.g., from Thermo Fisher Scientific)
- Assay Plates: Low-volume, 384-well black plates
- Plate Reader: A TR-FRET capable plate reader (e.g., PHERAstar, ViewLux)

#### Procedure:

- Compound Preparation:
  - Prepare a stock solution of BMS-986318 in 100% DMSO.
  - Perform serial dilutions of the stock solution in DMSO to create a concentration-response curve. A typical starting concentration for the dilution series could be 100 μM.
  - Prepare a 2X working solution of each compound dilution in Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).
- Reagent Preparation:
  - Thaw all reagents on ice.



- Prepare a 4X solution of GST-FXR-LBD in cold Assay Buffer.
- Prepare a 4X solution of the Fluorescein-SRC-1 peptide and a 4X solution of the Tb-anti-GST antibody in Assay Buffer.
- Prepare a 2X Detection Mix by combining equal volumes of the 4X Fluorescein-SRC-1 peptide and 4X Tb-anti-GST antibody solutions.
- Assay Assembly (20 μL final volume):
  - $\circ$  Add 10  $\mu$ L of the 2X compound working solution to the appropriate wells of the 384-well plate.
  - $\circ$  Add 5  $\mu$ L of the 4X GST-FXR-LBD solution to all wells.
  - Mix gently by shaking the plate.
  - Incubate for 1 hour at room temperature, protected from light.
  - Add 5 μL of the 2X Detection Mix to all wells.
- Incubation and Measurement:
  - Incubate the plate for 1-4 hours at room temperature, protected from light. The optimal incubation time should be determined empirically.
  - Read the plate on a TR-FRET enabled plate reader. Set the excitation wavelength to approximately 340 nm and measure the emission at both ~495 nm (terbium emission) and ~520 nm (fluorescein emission).

#### Data Analysis:

- Calculate the TR-FRET ratio by dividing the acceptor emission signal (520 nm) by the donor emission signal (495 nm).
- Plot the TR-FRET ratio against the log of the compound concentration.



 Fit the data to a sigmoidal dose-response curve to determine the EC50 value for BMS-986318.

## Conclusion

The SRC-1 recruitment assay is a powerful tool for characterizing the molecular mechanism of FXR agonists like **BMS-986318**. The TR-FRET-based format offers a robust, sensitive, and high-throughput method for quantifying this interaction. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field of nuclear receptor biology and drug discovery to effectively implement and interpret the results of this critical assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of BMS-986318, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of BMS-986318, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FXR: structures, biology, and drug development for NASH and fibrosis diseases PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: SRC-1 Recruitment Assay Featuring BMS-986318]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144742#src-1-recruitment-assay-with-bms-986318]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com